![molecular formula C24H33N3O3S B2888768 N-(3-{[4-(2-hydroxyethyl)piperazinyl](3-methoxyphenyl)methyl}-4,5,6,7-tetrahyd robenzo[b]thiophen-2-yl)acetamide CAS No. 867135-68-0](/img/structure/B2888768.png)
N-(3-{[4-(2-hydroxyethyl)piperazinyl](3-methoxyphenyl)methyl}-4,5,6,7-tetrahyd robenzo[b]thiophen-2-yl)acetamide
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the compound’s structure, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of the compound is C25H30N4O2S. It has an average mass of 450.596 Da and a monoisotopic mass of 450.208954 Da .Chemical Reactions Analysis
The compound’s synthesis involves several chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 663.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C. Its enthalpy of vaporization is 102.6±3.0 kJ/mol, and it has a flash point of 355.3±31.5 °C .Scientific Research Applications
Cancer Research
This compound, with its indole derivative structure, may play a significant role in cancer research. Indole derivatives are known for their application in the treatment of cancer cells due to their ability to interfere with cell biology and proliferation . The compound’s potential efficacy in targeting cancerous cells could be explored through various in vitro and in vivo studies.
Microbial Infection Treatment
The structural complexity of this compound suggests potential antimicrobial properties. Research into its effectiveness against various bacterial and viral infections could lead to the development of new classes of antibiotics or antiviral medications .
Pain Management
Compounds with indole derivatives have shown anti-inflammatory and analgesic activities . This compound could be synthesized and tested for its pain-relieving properties, potentially contributing to the development of non-opioid painkillers.
Synthetic Chemistry
As a synthetic chemist’s tool, this compound could be used as a building block for creating a wide array of other complex molecules. Its versatile structure allows for modifications that could lead to the synthesis of novel compounds with varied biological activities .
properties
IUPAC Name |
N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-17(29)25-24-22(20-8-3-4-9-21(20)31-24)23(18-6-5-7-19(16-18)30-2)27-12-10-26(11-13-27)14-15-28/h5-7,16,23,28H,3-4,8-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGMANWVZFMNCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC(=CC=C3)OC)N4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[4-(2-hydroxyethyl)piperazinyl](3-methoxyphenyl)methyl}-4,5,6,7-tetrahyd robenzo[b]thiophen-2-yl)acetamide |
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